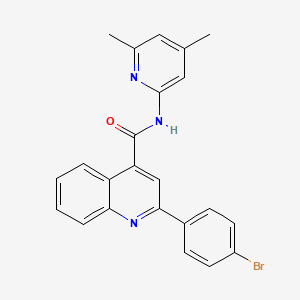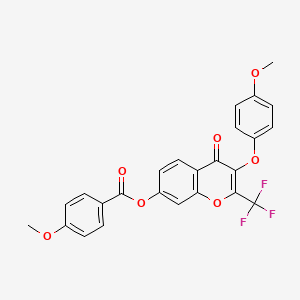![molecular formula C18H20N2O5 B4628106 2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)
2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate
説明
Synthesis Analysis
The synthesis of carbamate derivatives often involves multi-step processes, including acylation, nucleophilic substitution, and reduction steps. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in biologically active compounds, demonstrates a rapid synthetic method through acylation, nucleophilic substitution, and reduction from commercially available precursors, achieving a total yield of 81% (Zhao et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of carbamates reveals intricate details about their atomic arrangements and intermolecular interactions. For instance, the crystal structure of certain carbamates showcases molecules linked by hydrogen bonds, revealing their stability and potential reactivity patterns (Garden et al., 2007).
Chemical Reactions and Properties
Carbamates undergo various chemical reactions, demonstrating their versatility in organic synthesis. Directed lithiation reactions of carbamates have been explored for the synthesis of substituted products, highlighting the reactivity of carbamates under specific conditions (Smith et al., 2013). Furthermore, the cyclization of phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents forms benzoxazin-2(3H)-ones, a reaction influenced by substituents and solvents, indicating the influence of structural variations on carbamate reactivity (Mindl et al., 2000).
Physical Properties Analysis
The physical properties of carbamates, such as solubility, melting point, and stability, are critical for their application in various domains. Although specific data on "2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate" are not available, related studies on carbamates provide insights into their physical behavior, which can be inferred for similar compounds.
Chemical Properties Analysis
The chemical properties of carbamates, including their reactivity, stability under different conditions, and interaction with various reagents, are essential for their practical applications. Studies on the carbamates’ reactivity patterns, such as cyclization-activated prodrugs and interactions with nucleophiles, offer a glimpse into their chemical properties and potential uses in synthesis and drug design (Saari et al., 1990).
科学的研究の応用
Physico-Chemical Properties and Beta-Adrenolytic Potential
A study focused on the physico-chemical properties of compounds similar to 2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate, highlighting their potential ultra-short beta-adrenolytic activity. The research aimed to establish a correlation between the structure of such compounds and their biological activity, taking into account various parameters like lipophilicity, surface activity, and adsorbability. This study suggests that understanding these properties could be crucial for the development of new pharmaceuticals with beta-adrenolytic properties (Stankovicová et al., 2014).
Role in Metabolic Studies
Carbamates, including structures similar to 2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate, undergo various metabolic processes such as hydrolysis, oxidation, and conjugation in biological systems. These metabolic pathways are essential for the detoxification and elimination of carbamate compounds, making them subjects of interest in toxicology and pharmacology research (Knaak, 1971).
Antimitotic Agents
Research on chiral isomers of similar carbamate compounds has shown significant biological activity, particularly in antimitotic properties. These studies are crucial for understanding the role of such compounds in cancer treatment and their potential development into therapeutic agents (Temple & Rener, 1992).
Receptor Differentiation
Modifications to compounds like 2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate have been studied for their effects on sympathomimetic activity, contributing to the understanding of β-receptor subtypes and their pharmacological targeting (Lands, Ludueña & Buzzo, 1967).
特性
IUPAC Name |
2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-6-8-16(9-7-13)25-17(21)19-10-11-24-18(22)20(23)15-5-3-4-14(2)12-15/h3-9,12,23H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMXLLGVULUQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NCCOC(=O)N(C2=CC=CC(=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4628028.png)
![2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4628034.png)
![1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4628043.png)
![2-(2-chlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4628057.png)

![ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628070.png)
![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)

![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)
![N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4628094.png)
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)